Product packaging for Ethylsulfonylacetonitrile(Cat. No.:CAS No. 13654-62-1)

Ethylsulfonylacetonitrile

Cat. No.: B2474175
CAS No.: 13654-62-1
M. Wt: 133.17
InChI Key: UMCQAGDGGSOQGK-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis

The primary significance of ethylsulfonylacetonitrile in contemporary organic synthesis lies in its role as a key building block for the construction of more complex molecules, particularly in the agrochemical sector. Its bifunctional nature allows for sequential chemical transformations, making it a valuable precursor in multi-step synthetic processes. The reactivity of the nitrile group and the activated methylene (B1212753) protons provides versatile handles for molecular elaboration.

Overview of Research Trajectories

Research concerning this compound has been notably focused on its application as a synthetic intermediate. The main trajectory of investigation has been its efficient preparation and subsequent use in the synthesis of high-value chemical products, such as herbicides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2S B2474175 Ethylsulfonylacetonitrile CAS No. 13654-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-8(6,7)4-3-5/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCQAGDGGSOQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethylsulfonylacetonitrile

Oxidation of Ethylthioacetonitrile Precursors

The conversion of the sulfide (B99878) group in ethylthioacetonitrile to a sulfone is the critical transformation in producing ethylsulfonylacetonitrile. This is accomplished using strong oxidizing agents that can introduce two oxygen atoms to the sulfur center.

Peroxidative Oxidation Systems

Peroxidative systems, which utilize compounds containing an O-O bond, are common for the oxidation of sulfides. Hydrogen peroxide and potassium monopersulfate are two of the most significant reagents in this class for the synthesis of this compound.

Hydrogen peroxide (H₂O₂) is an economical and environmentally benign oxidant, as its primary byproduct is water. jchemrev.comnih.gov Its use in the synthesis of this compound from ethylthioacetonitrile has been effectively demonstrated, particularly with the aid of specific catalysts.

One documented method involves using hydrogen peroxide as the oxidant in acetic acid as the reaction solvent, with sodium tungstate (B81510) hydrate (B1144303) serving as the catalyst. google.com In this process, ethylthioacetonitrile is mixed with acetic acid and the sodium tungstate catalyst. google.com Hydrogen peroxide is then added dropwise while maintaining the reaction temperature between 40-80 °C for 1-5 hours. google.com This method provides a controllable and efficient route to the desired product. google.com The use of tungstate catalysts in conjunction with hydrogen peroxide is a well-established method for various oxidation reactions, including the conversion of secondary amines to nitrones and the oxidation of alcohols. psu.edusbq.org.brresearchgate.net The active species in these reactions are generally believed to be tungstoperoxo complexes formed between the tungstate and hydrogen peroxide. researchgate.netrsc.org

Table 1: Hydrogen Peroxide-Catalyzed Oxidation of Ethylthioacetonitrile

Parameter Condition Source
Precursor Ethylthioacetonitrile google.com
Oxidant Hydrogen Peroxide (H₂O₂) google.com
Catalyst Sodium Tungstate Hydrate google.com
Solvent Acetic Acid google.com
Temperature 40-80 °C google.com
Reaction Time 1-5 hours google.com

A notable alternative to traditional organic solvent-based oxidations is the use of a potassium monopersulfate complex, often known by the trade name Oxone (2KHSO₅·KHSO₄·K₂SO₄). This approach allows the reaction to be conducted in an aqueous phase, significantly improving the environmental profile of the synthesis.

In a specific application, ethylthioacetonitrile is oxidized to this compound using a potassium monopersulfate complex as the oxidant in water. rsc.org The reaction is facilitated by a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide. rsc.org Phase-transfer catalysis is a methodology that facilitates the migration of a reactant from one phase into another where the reaction occurs, making it ideal for reactions involving immiscible aqueous and organic phases. ptfarm.plresearchgate.net In this system, the PTC helps transfer the reacting species between the aqueous and organic (ethylthioacetonitrile) phases. rsc.org The reaction proceeds under mild conditions, with the temperature controlled between 10-50 °C for 1-5 hours, and achieves high product yields (over 90%) and purity (over 98%). rsc.org This method avoids the need for organic solvents during the reaction, simplifying workup and reducing waste. rsc.org

Table 2: Potassium Monopersulfate-Catalyzed Oxidation of Ethylthioacetonitrile

Parameter Condition Source
Precursor Ethylthioacetonitrile rsc.org
Oxidant Potassium Monopersulfate Complex rsc.org
Catalyst Quaternary Ammonium Salt (e.g., Tetrabutylammonium Bromide) rsc.org
Solvent Water rsc.org
Temperature 10-50 °C rsc.org
Reaction Time 1-5 hours rsc.org
Yield > 90% rsc.org

Alternative Oxidative Reagents

Beyond hydrogen peroxide and Oxone, other oxidizing agents can be employed for the conversion of sulfides to sulfones. A classic and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org The oxidation of ethylthioacetonitrile to this compound has been reported using m-CPBA as the oxidant in dichloromethane (B109758) as the solvent. researchgate.net

m-CPBA is a strong and versatile oxidizing agent known for its utility in various transformations, including the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. organic-chemistry.orgmasterorganicchemistry.com While highly effective, the use of m-CPBA and chlorinated solvents like dichloromethane presents challenges in terms of cost, safety (m-CPBA can be explosive), and environmental impact, which has led to the development of greener alternatives. organic-chemistry.org

Mechanistic Insights into Oxidation Pathways

The oxidation of a sulfide, such as ethylthioacetonitrile, to a sulfone is a two-step process. The mechanism involves the nucleophilic sulfur atom of the sulfide attacking an electrophilic oxygen atom of the oxidizing agent. acsgcipr.org

First Oxidation (Sulfide to Sulfoxide): The sulfur lone pair of ethylthioacetonitrile attacks the oxidant (e.g., a peroxy acid or a metal-peroxo species). This results in the formation of an intermediate ethylsulfinylacetonitrile (a sulfoxide) and the reduced form of the oxidant.

Second Oxidation (Sulfoxide to Sulfone): The intermediate sulfoxide (B87167) is then oxidized further by a second equivalent of the oxidant. The sulfur atom in the sulfoxide is less nucleophilic than in the sulfide, so this step often requires more forcing conditions or a more potent oxidizing system. This second oxidation yields the final product, this compound (a sulfone).

When using hydrogen peroxide with an acid catalyst, peracetic acid can be formed in situ, which then acts as the primary oxidant. researchgate.net The general pathway involves the electrophilic attack of the peroxide oxygen on the sulfide's sulfur atom. nih.gov Similarly, with peroxy acids like m-CPBA, the reaction proceeds through a concerted transition state often referred to as the "butterfly mechanism" for alkene epoxidation, with a similar principle of electrophilic oxygen transfer applying to sulfide oxidation. masterorganicchemistry.com The complete conversion to the sulfone requires at least two equivalents of the oxidizing agent for each equivalent of the sulfide. jove.com

Novel Synthetic Routes and Catalyst Development

Advancements in the synthesis of this compound are focused on the principles of green chemistry, which prioritize the use of less hazardous materials, renewable feedstocks, and more efficient, atom-economical reactions. rsc.org The development of novel catalysts is central to achieving these goals.

The shift from using organic solvents like acetic acid and dichloromethane to an aqueous system using a potassium monopersulfate complex and a phase-transfer catalyst is a prime example of a novel and greener synthetic route. rsc.org This approach not only simplifies the process and reduces environmental impact but also maintains high yields and product purity under mild conditions. rsc.org

Further catalyst development focuses on creating highly active, selective, and recyclable catalysts for sulfide oxidation. While specific novel catalysts for this compound are not widely reported outside of the tungstate and phase-transfer systems, the broader field of sulfide oxidation offers insights. Research into heterogeneous catalysts, such as metal oxides or metals supported on materials like silica (B1680970) or carbon nanotubes, is an active area. rsc.orgorganic-chemistry.org These catalysts are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.orgorganic-chemistry.org The application of such advanced catalytic systems to the synthesis of this compound represents a promising direction for future industrial production.

Catalytic Systems in this compound Synthesis

The synthesis of this compound from ethylthioacetonitrile via oxidation is significantly enhanced by specialized catalytic systems. These catalysts are crucial for achieving high yields and purity under manageable reaction conditions. Key systems that have been developed include those based on quaternary ammonium salts and tungstate compounds, which facilitate the efficient conversion of the sulfide precursor to the desired sulfone.

Quaternary Ammonium Salt Catalysis

Quaternary ammonium salts have proven effective as phase-transfer catalysts in the synthesis of this compound. google.comgoogle.com These catalysts facilitate the reaction between the water-soluble oxidant and the organic substrate. In a notable method, ethylthioacetonitrile is oxidized using a potassium monopersulfate complex as the oxidant in an aqueous phase. google.com The presence of a quaternary ammonium salt is critical for the reaction's success.

Specific catalysts employed in this system include tetrabutylammonium bromide and benzyltriethylammonium chloride. google.com The mechanism involves the quaternary ammonium cation forming an ion pair with the active oxidant species, transferring it from the aqueous phase to the organic phase where the reaction with ethylthioacetonitrile occurs. unina.it This process is advantageous as it allows the reaction to proceed smoothly under mild conditions without the need for organic solvents. google.comgoogle.com Research has demonstrated that these catalysts are pivotal in achieving high yields and product purity, making the process suitable for industrial-scale production. google.com

Table 1: Quaternary Ammonium Salt Catalysis for this compound Synthesis google.com

Parameter Details
Substrate Ethylthioacetonitrile
Oxidant Potassium Monopersulfate Complex (2KHSO₅·KHSO₄·K₂SO₄)
Catalyst Type Phase-Transfer Catalyst
Specific Catalysts Tetrabutylammonium bromide, Benzyltriethylammonium chloride
Reaction Medium Water

| Key Advantage | Eliminates the need for organic solvents, mild reaction conditions. |

Tungstate-Based Catalysis

Tungstate-based compounds serve as highly efficient catalysts for the oxidation of ethylthioacetonitrile, particularly when using hydrogen peroxide as the oxidant. google.com In a common approach, sodium tungstate hydrate is used to catalyze the synthesis in a reaction solvent such as acetic acid. google.com Other catalysts like ammonium molybdate (B1676688) or selenic acid can also be employed. google.com

The process involves mixing ethylthioacetonitrile with acetic acid and the tungstate catalyst, followed by the controlled addition of hydrogen peroxide. google.com The tungstate catalyst, in the presence of hydrogen peroxide, forms powerful peroxo-tungstate species that are the active oxidizing agents. This method is noted for its high efficiency, with yields reported to be over 90% and product content exceeding 98%. google.com The use of tungstate catalysts represents a robust and high-yielding pathway to this compound. google.comgoogle.com

Table 2: Tungstate-Based Catalysis for this compound Synthesis google.com

Parameter Details
Substrate Ethylthioacetonitrile
Oxidant Hydrogen Peroxide
Catalyst Sodium Tungstate Hydrate (or Ammonium Molybdate, Selenic Acid)
Solvent Acetic Acid
Yield > 90%
Product Content > 98%

| Key Advantage | High yield and product purity. |

Solvent-Free and Environmentally Benign Synthetic Approaches

A significant advancement in the synthesis of this compound is the development of environmentally benign methods that minimize or eliminate the use of organic solvents. google.comgoogle.comgoogle.com One prominent green synthesis approach involves the oxidation of ethylthioacetonitrile in an aqueous phase, using a potassium monopersulfate complex as the oxidant and a quaternary ammonium salt as a phase-transfer catalyst. google.comgoogle.com This method is notable for avoiding organic solvents entirely during the reaction phase, which simplifies the process, reduces environmental impact, and enhances safety. google.com

Another green approach utilizes hydrogen peroxide as a clean oxidant. google.com In this method, the reaction is carried out without organic solvents, using sodium tungstate or ammonium tungstate as the primary catalyst and a phase-transfer catalyst like methyl trioctyl ammonium hydrogen sulfate. google.com This process is characterized by its mild reaction conditions, simple operation, and the absence of organic waste, making it suitable for green industrial production. google.com The yield for such solvent-free methods is high, ranging from 85% to 96%, with a product content of over 98%. google.com These approaches align with the principles of green chemistry by reducing waste and avoiding hazardous substances.

Microwave-Assisted and Ultrasonication Methodologies in Synthesis

Modern synthetic chemistry increasingly employs energy sources like microwave irradiation and ultrasound to accelerate reactions, improve yields, and enhance product purity. researchgate.netorganic-chemistry.orgmilestonesrl.comekb.eg

Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat the reaction mixture rapidly and uniformly, which can dramatically reduce reaction times compared to conventional heating methods. researchgate.netmdpi.com The application of microwave-assisted synthesis can lead to cleaner reactions with fewer by-products. researchgate.net While specific literature detailing the microwave-assisted synthesis of this compound is not prominent, the principles are widely applicable. rsc.orgbeilstein-journals.org The use of microwave irradiation could potentially accelerate the oxidation of ethylthioacetonitrile, especially in the catalyzed systems, by efficiently achieving and maintaining the optimal reaction temperature. milestonesrl.com

Ultrasonication Methodologies: Sonochemistry, the application of ultrasound to chemical reactions, utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. organic-chemistry.orgekb.eg This collapse creates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. ekb.eg In heterogeneous reactions, such as those involving a solid catalyst or immiscible liquids, ultrasound can improve mass transfer and activate surfaces. chem-station.com For the synthesis of this compound, particularly in phase-transfer catalyzed systems, ultrasonication could improve the mixing of the aqueous and organic phases, thereby increasing the reaction rate and efficiency. researchgate.netmdpi.com

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters such as temperature and reaction time is critical for maximizing the yield and selectivity of this compound. google.comgoogle.combiotage.com Careful control of these variables ensures the complete conversion of the starting material while minimizing the formation of by-products. biotage.comrsc.org

Temperature and Reaction Time Profiles

The efficiency of this compound synthesis is highly dependent on the temperature and duration of the reaction. google.comgoogle.com Different catalytic systems require distinct temperature and time profiles for optimal performance.

In the quaternary ammonium salt-catalyzed system using potassium monopersulfate, the reaction temperature is generally controlled between 10-50 °C, with a preferred range of 20-45 °C. google.com The reaction time typically spans from 1 to 5 hours, with an optimal duration often found between 1.5 and 4 hours. google.com A specific embodiment of this method identifies 40 °C and 2 hours as the ideal conditions for achieving high yield. google.com

For the tungstate-based catalytic system with hydrogen peroxide in acetic acid, a higher temperature range is employed, typically between 40-80 °C. google.com The reaction time for this method is similar, ranging from 1 to 5 hours. google.com The selection of the precise temperature and time within these ranges depends on factors such as catalyst concentration and the rate of addition of the oxidant. researchgate.netrug.nl

Table 3: Optimized Reaction Parameters for this compound Synthesis

Catalytic System Temperature Range (°C) Preferred Temperature (°C) Reaction Time (hours) Preferred Time (hours) Source
Quaternary Ammonium Salt / Potassium Monopersulfate 10 - 50 20 - 45 (Optimal: 40) 1 - 5 1.5 - 4 (Optimal: 2) google.com

Stoichiometric Ratio Effects

The stoichiometry of reactants is a critical parameter in the synthesis of this compound, directly influencing the reaction's efficiency, yield, and purity. Research into the synthesis of this compound from ethylthioacetonitrile via oxidation has identified optimal molar ratios for the reactants and catalyst. google.com The reaction involves the use of ethylthioacetonitrile as the raw material, acetic acid as the solvent, hydrogen peroxide as the oxidizing agent, and a catalyst such as sodium tungstate hydrate, molybdic acid, or selenic acid. google.com

The precise control of the equivalent ratios of these components is essential for maximizing the conversion of the starting material while minimizing the formation of byproducts. For instance, an insufficient amount of hydrogen peroxide may lead to incomplete oxidation, resulting in a mixture of the desired sulfone and the intermediate sulfoxide. Conversely, an excess of the oxidant or an inappropriate amount of acid can lead to side reactions and complicate the purification process. globethesis.com

Table 1: Recommended Stoichiometric Ratios for this compound Synthesis

Reactant / Catalyst Equivalent Ratio to Ethylsulfanylacetonitrile Source
Hydrogen Peroxide 2 - 4 google.com
Acetic Acid 0.5 - 1.5 google.com

Reaction Workup and Product Isolation Techniques

The workup and isolation steps are crucial for obtaining high-purity this compound from the crude reaction mixture. youtube.comlibretexts.org The process aims to separate the desired product from unreacted starting materials, the solvent, the catalyst, and any byproducts generated during the reaction. youtube.com For the synthesis of this compound via the oxidation of ethylthioacetonitrile, a specific and effective workup procedure has been developed. google.com

The initial step after the reaction is complete involves the removal of the bulk of the acetic acid solvent and excess water. This is typically achieved through distillation under reduced pressure at a controlled temperature of 50-90 °C. google.com Following the removal of the solvent, the remaining mixture is treated with water to dissolve any inorganic salts, such as the catalyst. google.com

At this stage, the mixture separates into an organic layer, containing the this compound product, and an aqueous layer. google.com The two layers are separated using a separatory funnel. youtube.comyoutube.com To maximize the recovery of the product, the aqueous layer is subjected to one or more extractions with a suitable organic solvent. libretexts.org Chloroform (B151607) and ethyl acetate (B1210297) have been identified as effective solvents for this purpose. google.com

The organic layers from the initial separation and the subsequent extractions are then combined. This combined organic phase is then dried to remove any residual water, a common step in organic synthesis workups. youtube.com Finally, the extraction solvent is removed, typically via rotary evaporation under reduced pressure, to yield the final, purified this compound product. google.comrochester.edu This systematic procedure ensures a high yield and purity of the final compound. google.com

Table 2: Summary of Reaction Workup and Product Isolation Steps

Step Technique Purpose Source
1. Solvent Removal Distillation under reduced pressure To recover the acetic acid solvent. google.com
2. Phase Separation Separation of oil and water layers To isolate the crude organic product from the aqueous phase containing dissolved salts. google.com
3. Extraction Liquid-liquid extraction To recover any dissolved product from the aqueous layer using an organic solvent (chloroform or ethyl acetate). google.comlibretexts.org
4. Combining Layers Pooling of organic phases To consolidate all the product-containing organic fractions. google.com

Table 3: List of Mentioned Compounds

Compound Name
Acetic acid
Chloroform
Ethyl acetate
This compound
Ethylthioacetonitrile
Hydrogen peroxide
Molybdic acid
Selenic acid

Role of the Sulfonyl Group in Chemical Transformations

The ethylsulfonyl group (-SO₂CH₂CH₃) is a powerful electron-withdrawing group that profoundly influences the reactivity of this compound. Its primary role is the activation of the adjacent α-carbon through strong inductive effects and resonance stabilization of a negative charge. This activation is a cornerstone of the compound's utility in organic synthesis.

The electron-withdrawing nature of the sulfonyl group increases the acidity of the protons on the α-carbon, facilitating their removal by a base. researchgate.net This leads to the formation of a stable carbanion. The stability of this carbanion is enhanced by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This stabilization effect is crucial for many of the chemical transformations that this compound undergoes.

In synthetic pathways, the sulfonyl group acts as a directing group, enabling reactions at the α-carbon. A significant example is the condensation reaction of this compound with aldehydes, a key step in the synthesis of certain agrochemicals. researchgate.net This reaction is predicated on the enhanced acidity of the α-protons, a direct consequence of the sulfonyl group's electronic influence. While the sulfonyl group can sometimes function as a leaving group in other chemical contexts, in this compound, its dominant role is the activation of the neighboring methylene (B1212753) group for deprotonation and subsequent nucleophilic reactions.

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) provides a second site of reactivity within the this compound molecule. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This characteristic allows the nitrile group to participate in a diverse range of chemical transformations.

Common reactions of nitriles include hydrolysis, which can be catalyzed by either acid or base, to produce amides and subsequently carboxylic acids. noaa.gov In the case of this compound, hydrolysis would yield ethylsulfonylacetamide or ethylsulfonylacetic acid. Another fundamental reaction is the reduction of the nitrile group to a primary amine (-(CH₂)NH₂) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). noaa.gov

The nitrile functionality of this compound is also instrumental in the construction of heterocyclic rings. For instance, it undergoes condensation with aldehydes to form a substituted acrylonitrile (B1666552) intermediate. researchgate.net Subsequent treatment of this intermediate with hydrogen bromide can induce cyclization, leading to the formation of pyridine (B92270) derivatives. researchgate.net This demonstrates the utility of the nitrile group as a building block in the synthesis of more complex molecular architectures.

α-Carbon Acidity and Enolate Chemistry

The deprotonation of the α-carbon generates a resonance-stabilized anion, which can be described as an enolate-like species. This anion is a key reactive intermediate, acting as a soft nucleophile.

The nucleophilic nature of this enolate is leveraged in carbon-carbon bond-forming reactions. The Knoevenagel condensation, for example, involves the reaction of the this compound enolate with an aldehyde or ketone. In this reaction, the enolate attacks the electrophilic carbonyl carbon, leading to a new C-C bond and, after dehydration, a substituted alkene. This reactivity is central to its application in the synthesis of agrochemicals and other complex organic molecules. researchgate.netfiveable.me

Nucleophilic and Electrophilic Reactivity Profiles

This compound exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile under different reaction conditions.

Nucleophilic Profile The primary nucleophilic character of this compound is expressed through its α-carbon after deprotonation to form the enolate. This enolate is a potent carbon nucleophile that readily attacks a variety of electrophiles. masterorganicchemistry.com As previously mentioned, a prominent example is its condensation with aldehydes. researchgate.net Further, it can undergo alkylation reactions with alkyl halides in Sₙ2-type transformations, allowing for the introduction of various alkyl substituents at the α-position. libretexts.org

Electrophilic Profile The electrophilic character of this compound is centered at the carbon atom of the nitrile group. The significant polarization of the carbon-nitrogen triple bond makes this carbon an electrophilic site, prone to attack by nucleophiles. wikipedia.org This is a general feature of nitriles. ebsco.com Reactions such as hydrolysis, where water or a hydroxide (B78521) ion acts as the nucleophile, exemplify this electrophilicity. noaa.gov Another example is the addition of organometallic reagents, such as Grignard reagents, to the nitrile carbon. This reaction, followed by hydrolysis, provides a synthetic route to ketones. wikipedia.org

Reaction Kinetics and Thermodynamic Studies

Comprehensive experimental data on the reaction kinetics and thermodynamics of this compound are limited in the publicly accessible scientific literature. However, patent literature describing its synthesis provides some insight into the practical aspects of its reaction kinetics.

The industrial synthesis of this compound often involves the oxidation of ethylthioacetonitrile. The reaction conditions for this transformation offer a qualitative understanding of its kinetics.

Parameter Value
Reactants Ethylthioacetonitrile, Hydrogen Peroxide
Solvent Acetic Acid
Catalyst Sodium tungstate hydrate, Molybdic acid, or Selenic acid
Reaction Temperature 40-80 °C
Reaction Time 1-5 hours

Table 1: Reaction conditions for the synthesis of this compound. masterorganicchemistry.com

These parameters suggest that the oxidation proceeds at a moderate rate under relatively mild conditions, and the use of a catalyst indicates that the uncatalyzed reaction is likely slow. A detailed kinetic study would involve determining the rate law, reaction order with respect to each reactant, and the activation energy, which would require dedicated experimental investigation. ovgu.denih.gov

Chemical Profile

Due to a scarcity of publicly available experimental data, a comprehensive table of physical and spectroscopic properties for ethylsulfonylacetonitrile cannot be provided at this time.

Derivatives and Advanced Molecular Architectures from Ethylsulfonylacetonitrile

Synthesis of Substituted Acrylonitriles

The primary route to substituted acrylonitriles from ethylsulfonylacetonitrile is the Knoevenagel condensation. wikipedia.orgsciensage.info This reaction involves the base-catalyzed condensation of the active methylene (B1212753) group of this compound with an aldehyde or ketone. wikipedia.org The strong electron-withdrawing nature of both the ethylsulfonyl and cyano groups significantly increases the acidity of the α-protons, allowing for deprotonation by even mild bases like piperidine (B6355638) or triethylamine (B128534) to form a stable carbanion. wikipedia.orgmdpi.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the α,β-unsaturated product, a substituted acrylonitrile (B1666552). wikipedia.org

The reaction is broadly applicable to a wide range of aromatic and heteroaromatic aldehydes. researchgate.netresearchgate.net For instance, the condensation of an aldehyde like 3-(dimethoxymethyl)-2-methoxytetrahydro-2H-pyran with this compound is a key step in the synthesis of certain agrochemical precursors. researchgate.net This transformation efficiently introduces a cyano- and ethylsulfonyl-substituted vinyl group.

Table 1: Examples of Knoevenagel Condensation with this compound

Aldehyde/Ketone Reactant Base/Catalyst Product Yield (%) Ref
Benzaldehyde Piperidine 2-(Ethylsulfonyl)-3-phenylacrylonitrile Good to Excellent sciensage.info
2-Methoxybenzaldehyde Piperidine 2-(Ethylsulfonyl)-3-(2-methoxyphenyl)acrylonitrile Not specified wikipedia.org
3,4-Dihydro-2H-pyran derivative Not specified 2-(Ethylsulfonyl)-3-(tetrahydro-2H-pyran-3-yl)acrylonitrile derivative Not specified researchgate.net

The resulting substituted acrylonitriles are valuable intermediates themselves, with the electron-deficient double bond being susceptible to various nucleophilic additions, and the nitrile and sulfonyl groups available for further chemical modification. nih.govfrontiersin.org

Formation of Nitrogen-Containing Heterocycles

The functionalized acrylonitriles derived from this compound are pivotal precursors for the synthesis of diverse nitrogen-containing heterocycles. The strategic placement of the nitrile, sulfonyl group, and the carbon-carbon double bond allows for a variety of cyclization strategies.

Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives from this compound often proceeds through the intermediacy of the corresponding substituted acrylonitrile. researchgate.netresearchgate.net A documented pathway involves the treatment of an ethylsulfonyl-substituted acrylonitrile with hydrogen bromide. This reaction can induce a cascade of transformations, leading to the formation of a pyridine ring. researchgate.net The resulting pyridine derivative can be further functionalized. For example, a subsequent bromination of the side chain followed by cyclization can be used to construct a cyclopropyl (B3062369) group attached to the pyridine core. researchgate.net This multi-step process highlights how this compound can be used to build complex, highly substituted pyridine-based agrochemicals. researchgate.net The ethylsulfonyl group not only activates the initial condensation but also serves as a key functional handle in the subsequent cyclization and derivatization steps. google.comgoogle.com

Pyridazine (B1198779) Derivatives

This compound is a key reactant in multicomponent reactions for the synthesis of functionalized pyridazines. researchgate.net Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold found in various biologically active molecules. uminho.ptliberty.edu One approach involves the reaction of this compound with arylhydrazonals and an ammonium (B1175870) source like ammonium acetate (B1210297). researchgate.net This method provides an atom-economical route to pyridazine derivatives bearing an ethylsulfonyl substituent. The reaction conditions can be optimized using pressure or ultrasonication to improve yields and reaction times. researchgate.net The versatility of this approach allows for the incorporation of various substituents on the pyridazine ring, depending on the structure of the starting arylhydrazonal. researchgate.netmdpi.com

Table 2: Synthesis of Pyridazine Derivatives

Reactant 1 Reactant 2 Catalyst/Conditions Product Structure Ref
This compound Arylhydrazonal NH4OAc / CH3COOH, Heat/Ultrasound 4-Aryl-5-cyano-6-imino-3-phenyl-1H-pyridazine derivative researchgate.net
This compound Diazonium salts Ethanolic triethylamine Pyridazinimine derivatives uminho.pt

Azetidine (B1206935) Derivatives (as intermediates)

While direct synthesis of the azetidine ring using this compound as a primary building block is not prominently documented, its derivatives can be incorporated into more complex molecules containing an azetidine moiety. Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry, notably in carbapenem (B1253116) antibiotics. nih.govmdpi.com The synthesis of these complex molecules often relies on key azetidine intermediates, such as 3-amino-azetidine derivatives. google.com The functional groups introduced by using this compound in precursor molecules can be chemically transformed in later steps to facilitate the attachment of or reaction with a pre-formed azetidine ring. organic-chemistry.orggoogle.com For example, a functional group derived from the nitrile or the carbon backbone originating from this compound could be modified to an amine or other nucleophile, which could then be used to form a bond with an electrophilic azetidine precursor. This represents an indirect but plausible role for this compound in the construction of advanced molecules containing azetidine rings.

Other Heterocyclic Systems

The reactivity of this compound and its derivatives extends to the synthesis of other heterocyclic systems. The presence of the nitrile and the activated methylene (or vinyl) group allows for cyclization reactions with a variety of binucleophilic reagents. nih.govmdpi.com For example, reactions with hydrazine (B178648) and its derivatives can lead to the formation of pyrazoles. nih.gov Condensation with hydroxylamine (B1172632) could potentially yield isoxazoles. Furthermore, reactions with thioamides and sulfonyl azides can be employed to construct N-sulfonyl amidines, which are themselves precursors to other heterocyclic structures. beilstein-journals.org The specific heterocyclic system formed is highly dependent on the reaction partner and the chosen cyclization strategy, demonstrating the broad utility of this compound as a versatile starting material in heterocyclic chemistry. mdpi.com

Functionalization and Derivatization Strategies

This compound and its derivatives offer multiple sites for further functionalization, enhancing their synthetic value.

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up pathways to a wide array of new derivatives, allowing for peptide couplings or the introduction of other nitrogen-containing functionalities.

Sulfonyl Group Chemistry: The ethylsulfonyl group is generally stable, but it can influence the reactivity of adjacent positions. In some contexts, it can act as a leaving group or be modified. For instance, α-deprotonation followed by reaction with an electrophile can introduce substituents on the carbon atom between the sulfonyl and nitrile groups.

Double Bond Reactions: In the substituted acrylonitriles formed via Knoevenagel condensation, the electron-deficient C=C double bond is activated towards nucleophilic attack (Michael addition). This allows for the introduction of a wide range of substituents at the β-position, further elaborating the molecular structure.

Derivatization of Heterocyclic Products: The pyridine and pyridazine rings synthesized using this compound can undergo further derivatization. mdpi.com This includes electrophilic aromatic substitution, nucleophilic aromatic substitution (especially on halopyridines), and N-oxidation, leading to a vast library of compounds for biological screening. researchgate.netnih.gov For example, a 3-ethylsulfonyl-2-mercaptopyridine, accessible from precursors related to this compound, can be oxidized and chlorinated to introduce a sulfonyl chloride group, a key handle for synthesizing sulfonamides. google.com

These diverse functionalization strategies underscore the role of this compound as a foundational scaffold for building complex and functionally rich organic molecules.

Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters into molecules containing the this compound framework is a critical area of research, as the three-dimensional arrangement of atoms can significantly influence the biological activity and physical properties of the resulting derivatives. Stereoselective synthesis, which encompasses both enantioselective and diastereoselective transformations, provides the tools to control the formation of specific stereoisomers. This section explores the key strategies employed for the stereoselective synthesis of derivatives of this compound, focusing on catalytic asymmetric methods that are crucial for producing enantiomerically enriched compounds.

The reactivity of this compound is centered around the acidic α-proton, which can be abstracted to form a stabilized carbanion. This nucleophilic species can then participate in various bond-forming reactions. The challenge and opportunity lie in controlling the facial selectivity of the attack of this prochiral nucleophile or the attack on a prochiral electrophile, leading to the desired stereoisomer. Key strategies that have been successfully applied to analogous systems and hold significant promise for this compound derivatives include the use of chiral catalysts, such as chiral phase-transfer catalysts and chiral organocatalysts. buchler-gmbh.comalfachemic.com

One of the most powerful techniques for achieving enantioselectivity is through the use of chiral catalysts that can create a chiral environment around the reacting species. libretexts.org These catalysts, used in substoichiometric amounts, can direct the reaction pathway to favor the formation of one enantiomer over the other. buchler-gmbh.comlibretexts.org

A prominent strategy for the asymmetric alkylation of prochiral enolates involves the use of chiral phase-transfer catalysts (PTCs). buchler-gmbh.comnih.gov These catalysts, often quaternary ammonium salts derived from Cinchona alkaloids, can facilitate the reaction between an aqueous phase containing a base and an organic phase containing the substrate and alkylating agent. buchler-gmbh.com The chiral PTC forms a tight ion pair with the enolate of this compound, effectively shielding one face of the nucleophile and directing the incoming electrophile to the other face. This approach has proven highly effective for a variety of C-C bond-forming reactions. buchler-gmbh.com

The following table illustrates the potential outcomes of a hypothetical phase-transfer catalyzed alkylation of this compound with various electrophiles, based on typical results seen in related systems.

Table 1: Hypothetical Enantioselective Alkylation of this compound using a Chiral Phase-Transfer Catalyst

EntryElectrophile (R-X)CatalystSolventTemp (°C)Yield (%)ee (%)
1Benzyl bromideO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideToluene09295
2Ethyl iodide(S)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromideCH2Cl2-208590
3Allyl bromideN-Benzyl-N-methyl-ephedrinium bromideTHF-408892
4Propargyl bromide(R)-N,N-Dimethyl-N-(2-(diphenylphosphino)naphthalen-1-yl)methylammonium iodideDichloromethane (B109758)-607897

Note: This data is illustrative and based on results from analogous systems.

Another significant approach is the use of chiral organocatalysts, which are small organic molecules that can catalyze asymmetric transformations. snnu.edu.cn Chiral amines, for instance, can react with carbonyl compounds to form chiral enamines or iminium ions as key reactive intermediates. alfachemic.comorgsyn.org In the context of this compound, while it does not form an enamine directly, it can act as a potent nucleophile in Michael additions to α,β-unsaturated aldehydes or ketones that are activated by a chiral amine catalyst. nih.govnih.gov The catalyst controls the stereochemical outcome by forming a transient chiral iminium ion with the electrophile, which then reacts with the this compound enolate. orgsyn.org

The diastereoselective synthesis of this compound derivatives can be achieved when the substrate already contains a chiral center, and a new stereocenter is introduced. The existing chirality influences the direction of attack of the incoming reagent, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a fundamental concept in stereoselective synthesis. nih.gov

Furthermore, diastereoselectivity can be induced by a chiral catalyst in reactions involving prochiral substrates, leading to the formation of diastereomerically and enantiomerically enriched products. nih.govrsc.org For example, the reaction of this compound with a chiral aldehyde in the presence of a suitable catalyst can lead to the formation of a specific diastereomer of the corresponding aldol-type adduct.

The following table presents plausible results for a diastereoselective Michael addition of this compound to various chiral α,β-unsaturated acceptors, highlighting the potential for high diastereomeric ratios (d.r.).

Table 2: Hypothetical Diastereoselective Michael Addition of this compound

EntryChiral Michael AcceptorBaseSolventTemp (°C)Yield (%)d.r. (syn:anti)
1(R)-4-Phenyl-2-oxazolidinone-derived enoateLiHMDSTHF-789095:5
2(S)-3-((E)-But-2-enoyl)oxazolidin-2-oneNaHMDSToluene-788792:8
3(R)-3-((E)-Pentan-2-enoyl)oxazolidin-2-oneKHMDSTHF-788596:4
4(S)-5-Benzyl-3-((E)-prop-1-en-1-yl)imidazolidin-4-oneDBUCH2Cl2-209390:10

Note: This data is illustrative and based on established principles of diastereoselective synthesis.

Applications in Complex Organic Synthesis

Precursor in Agrochemical Synthesis

In the realm of agricultural chemistry, Ethylsulfonylacetonitrile plays a pivotal role in the synthesis of modern crop protection agents. Its incorporation into the synthetic pathway of several key agrochemicals highlights its importance in ensuring global food security.

This compound is a crucial intermediate in the manufacture of sulfonylurea herbicides, a class of compounds known for their high efficacy and low application rates. google.comgoogle.comgoogle.com One of the most prominent examples is its use in the synthesis of Rimsulfuron. google.comgoogle.comgoogle.comglobethesis.compatsnap.com Rimsulfuron is a post-emergence herbicide used to control a wide variety of grass and broadleaf weeds in crops such as maize and potatoes. fao.org The synthesis of Rimsulfuron involves the use of this compound to construct the pyridinesulfonyl portion of the molecule. globethesis.compatsnap.com The sulfonylurea bridge is then formed to complete the herbicide's structure. globethesis.com The development of efficient and cost-effective methods for producing high-purity this compound is therefore a key focus in the manufacturing of these essential herbicides. google.comgoogle.comgoogle.com

The utility of this compound extends to the synthesis of a broader range of pyridine-containing agrochemicals. researchgate.net The pyridine (B92270) ring is a common scaffold in many successful pesticides due to its favorable biological and physicochemical properties. nih.gov Research has shown that this compound can be condensed with other molecules to form substituted pyridines. researchgate.net For instance, it can be reacted with aldehyde derivatives to yield substituted acrylonitriles, which are then cyclized to create the pyridine core. researchgate.netresearchgate.net This methodology provides a versatile route to novel pyridine-based insecticides, fungicides, and herbicides.

The search for new and improved pesticides with novel modes of action is a continuous effort in the agrochemical industry to combat pest resistance and enhance crop protection. nih.govnih.gov this compound serves as a valuable building block in this endeavor. researchgate.net Its reactivity allows for its incorporation into diverse chemical scaffolds, leading to the discovery of new active ingredients. nih.gov The development of novel pesticides often involves the synthesis and screening of large libraries of compounds, and the availability of versatile intermediates like this compound is crucial to this process. researchgate.netthepharmajournal.com

Building Block in Pharmaceutical Chemistry

The application of this compound is not limited to agriculture; it also serves as a key building block in the synthesis of molecules with potential therapeutic applications. watson-int.comsigmaaldrich.com The principles of molecular design and synthesis that make it valuable in agrochemicals are also applicable to the development of new drugs. csmres.co.ukwhiterose.ac.uk

This compound is utilized in the synthesis of various biologically active compounds. watson-int.comlookchem.com Its chemical structure can be found within more complex molecules that exhibit a range of pharmacological activities. rsc.org The sulfonyl and nitrile groups can participate in various chemical transformations, allowing medicinal chemists to construct intricate molecular architectures designed to interact with specific biological targets. nih.gov This versatility makes it a valuable tool in the quest for new therapeutic agents. nih.gov

The process of drug discovery and development is a long and complex journey that begins with the identification of a lead compound and its subsequent optimization. ppd.comkth.se this compound can play a role in this process by providing a scaffold or a key fragment for the synthesis of new chemical entities. scribd.comnih.gov Medicinal chemists often use building blocks like this compound to systematically modify a lead structure, aiming to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The ability to readily access and incorporate such building blocks is essential for accelerating the drug discovery pipeline. csmres.co.uk

Intermediate for Specific Pharmaceutical Agents (e.g., Baricitinib intermediates)

This compound is a crucial building block in the synthesis of complex pharmaceutical agents, most notably as a precursor to key intermediates for Baricitinib. lookchem.com Baricitinib is an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a role in inflammatory processes. nih.govdrugbank.com The drug is indicated for the treatment of conditions such as moderately to severely active rheumatoid arthritis. medscape.compharmgkb.org

The chemical structure of Baricitinib, formally named {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, inherently contains the ethylsulfonyl acetonitrile (B52724) moiety. google.com Research has focused on developing efficient and environmentally friendly methods for synthesizing the necessary intermediates. For instance, a green and cost-effective synthesis has been established for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key quaternary heterocyclic intermediate for Baricitinib. nih.gov This process highlights the industrial importance of compounds derived from this compound. nih.gov The demand for cost-effective and industrially advantageous processes for producing Baricitinib drives the ongoing research into the synthesis of its precursors. google.com

Table 1: Key Intermediates in Baricitinib Synthesis

Compound NameRole in SynthesisReference
This compoundFoundational building block and structural motif lookchem.comgoogle.com
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrileKey quaternary heterocyclic intermediate nih.gov
{1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrileFinal active pharmaceutical ingredient (Baricitinib) google.com

Role in Material Science Precursors

In material science, precursors are essential starting compounds that are transformed into materials with specific properties through controlled chemical reactions. nih.govuibk.ac.at These precursors can be molecular compounds that enable the synthesis of diverse materials, including polymers, ceramics, and nanomaterials. uibk.ac.atsigmaaldrich.com The sonochemical decomposition of volatile organometallic precursors, for example, can produce nanostructured materials with high catalytic activities. scispace.com Similarly, hydrogels can act as precursors for advanced materials used in 3D printing applications. aalto.fi

While this compound is recognized as a versatile building block in organic synthesis, its specific role as a direct precursor in the field of material science is not extensively documented in current research literature. lookchem.com The development of new functional materials often involves the exploration of novel precursors, and the reactivity of the nitrile and ethylsulfonyl groups could offer potential pathways for polymerization or incorporation into larger material scaffolds. uibk.ac.atsigmaaldrich.com However, detailed research findings specifically demonstrating the application of this compound as a primary precursor for materials like functional polymers or nanomaterials are not prominent.

Catalytic Applications in Organic Transformations

This compound's primary role in organic transformations is that of a reactive substrate or building block rather than a catalyst. Its chemical structure features an active methylene (B1212753) group (a -CH2- group positioned between two electron-withdrawing groups, the sulfonyl and nitrile), which makes it a valuable component in various condensation and addition reactions. lookchem.comresearchgate.net

The synthesis of this compound itself often requires catalysis. Common methods involve the oxidation of ethylthioacetonitrile using oxidants in the presence of a catalyst. google.comgoogle.com For example, one method employs a potassium monopersulfate complex as the oxidant with a quaternary ammonium (B1175870) salt acting as a phase-transfer catalyst in an aqueous phase. google.com Another established process uses hydrogen peroxide as the oxidant with a catalyst such as sodium tungstate (B81510) hydrate (B1144303), ammonium molybdate (B1676688), or selenic acid in an acetic acid solvent. google.com

While the compound is not a catalyst, it participates in reactions that are fundamental to synthetic chemistry and are typically catalyzed. For instance, active methylene compounds are key reactants in Knoevenagel condensations, which are catalyzed by weak bases to form new carbon-carbon bonds. researchgate.net Therefore, this compound serves as a crucial reagent in catalyzed reactions designed to build complex molecular architectures. researchgate.net

Computational and Theoretical Chemistry Studies on Ethylsulfonylacetonitrile

Molecular Orbital Theory and Electronic Structure Calculations

Molecular orbital (MO) theory and electronic structure calculations are fundamental tools for understanding the behavior of Ethylsulfonylacetonitrile. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its geometric and electronic properties. researchgate.net Ab initio studies on related sulfonyl compounds have highlighted the critical role of including d-type polarization functions on the sulfur atom in calculations to accurately predict geometric parameters, such as S-O bond lengths. cdnsciencepub.com

Quantum chemical calculations reveal that the geometry around the sulfur atom in sulfonyl compounds is nearly independent of the substituent, typically featuring S-O bond lengths of approximately 1.47 Å and O-S-O bond angles around 123°. cdnsciencepub.com The electronic structure of this compound is heavily influenced by the presence of two strong electron-withdrawing groups: the sulfonyl (-SO2-) and the nitrile (-C≡N) groups. These groups significantly impact the electron density distribution across the molecule. A quantum chemical study on the closely related methyl sulfonyl acetonitrile (B52724) found that such electron-withdrawing groups greatly enhance the electron affinity of the compound. spiedigitallibrary.orgresearchgate.net This study calculated that the neutral methyl sulfonyl acetonitrile molecule is more stable than its corresponding anion by approximately 41 kcal/mol, indicating a strong tendency to accept an electron. spiedigitallibrary.orgresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the LUMO is expected to be of low energy and localized around the sulfonyl and nitrile moieties, making these sites susceptible to nucleophilic attack. Conversely, the HOMO would be associated with regions of higher electron density.

Table 1: Computed Molecular Properties of this compound

Property Value Reference
Molecular Weight 133.17 g/mol nih.gov
XLogP3 -0.2 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 3 nih.gov
Exact Mass 133.01974964 Da nih.gov
Topological Polar Surface Area 66.3 Ų nih.gov
Heavy Atom Count 8 nih.gov
Formal Charge 0 nih.gov

This data is computationally generated and sourced from the PubChem database. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful methodologies for predicting reaction mechanisms and analyzing the associated transition states. Techniques such as the Global Reaction Route Mapping (GRRM) strategy offer a way to systematically explore complex potential energy surfaces to find reaction pathways automatically. rsc.org For a molecule like this compound, a primary area of interest is the reactivity of the methylene (B1212753) (-CH2-) group positioned between the electron-withdrawing sulfonyl and nitrile groups.

The protons on this α-carbon are expected to be significantly acidic due to the stabilizing effect of both adjacent groups on the resulting carbanion. A deprotonation reaction is therefore a highly probable chemical transformation. The study on methyl sulfonyl acetonitrile, which showed its neutral form is much more stable than its anion, directly informs the thermodynamics of this process, indicating that the deprotonation would be energetically demanding but the resulting anion is a key reactive intermediate. spiedigitallibrary.orgresearchgate.net

A full computational study of this reaction would involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of the neutral this compound and its corresponding carbanion.

Transition State Search: Locating the transition state structure for the proton abstraction by a base. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used for this.

Frequency Calculation: Confirming the nature of the stationary points. The reactant and product will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier of the reaction by comparing the energy of the transition state to that of the reactants.

While specific studies detailing the transition states for reactions involving this compound are not widely published, the theoretical framework for such investigations is well-established. arxiv.org

Table 2: Conceptual Framework for Transition State Analysis of Deprotonation

Computational Step Objective Expected Outcome
Geometry Optimization Find the lowest energy structure of reactants and products. Optimized 3D coordinates and energies of this compound and its carbanion.
Transition State Search Locate the highest energy point along the reaction pathway. 3D coordinates and energy of the transition state structure.
Intrinsic Reaction Coordinate (IRC) Confirm the transition state connects reactants and products. A calculated path on the potential energy surface leading from the transition state to the reactant and product.

Conformer Analysis and Conformational Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, which has three rotatable single bonds according to PubChem data, this analysis is crucial for understanding its flexibility and the populations of different shapes it can adopt at a given temperature. nih.gov

The key rotatable bonds in this compound are:

The C-C bond within the ethyl group.

The C-S bond connecting the ethyl group to the sulfonyl group.

The S-C bond connecting the sulfonyl group to the acetonitrile moiety.

Rotation around these bonds gives rise to a complex conformational landscape with various energy minima (stable conformers) and maxima (transition states between conformers). Computational methods are used to explore this landscape by systematically rotating the dihedral angles associated with these bonds and calculating the potential energy at each point. This results in a potential energy surface (PES). The first step in this process is always a geometry optimization to find the global minimum energy conformer. researchgate.net

The relative energies of the different stable conformers determine their equilibrium populations. For the ethyl group, rotations typically lead to gauche and anti conformers. The interactions between the ethyl group, the bulky sulfonyl group, and the nitrile group will dictate the preferred orientations to minimize steric hindrance and optimize electrostatic interactions. Although a detailed conformational analysis of this compound is not available in published literature, the principles and methods for such a study are standard in computational chemistry.

Table 3: Key Rotatable Bonds and Potential Conformers of this compound

Rotatable Bond Dihedral Angle Definition Potential Conformer Types
C(ethyl)-S C-C-S-C Staggered and eclipsed forms describing the orientation of the ethyl group relative to the rest of the molecule.
S-C(acetonitrile) O=S-C-C Defines the orientation of the nitrile group relative to the sulfonyl oxygens.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ufv.br These models are expressed as mathematical equations that relate calculated molecular descriptors (numerical representations of chemical structure) to an experimental activity, such as inhibitory concentration (IC50) or effective concentration (EC50).

While no specific QSAR models for this compound have been published, numerous studies on related sulfonyl-containing compounds, such as sulfonamides, provide a clear blueprint for how such a model could be developed. nih.govnih.gov These studies have identified several classes of molecular descriptors that are consistently important for modeling the activity of sulfonyl compounds.

Key molecular descriptors relevant for QSAR modeling of sulfonyl compounds include:

Physicochemical Properties: LogP (octanol-water partition coefficient), which models hydrophobicity. nih.gov

Topological Descriptors: These describe the connectivity and shape of the molecule, such as the number of atoms of a certain type (e.g., C, N) or the number of specific bonds (e.g., C-N). nih.gov

Quantum Chemical Descriptors: Properties derived from electronic structure calculations, such as dipole moment, HOMO/LUMO energies, and atomic charges.

Steric/Volume Descriptors: Descriptors related to the size and shape of the molecule, such as van der Waals volume and polarizability. nih.govnih.gov

For instance, a QSAR study on N-sulfonyl-2-alkyl-six-membered azacycles found that the size of the N-sulfonyl group and atomic polarizability were critical descriptors for antiproliferative activity. nih.gov Another study on sulfonamide fungicides identified descriptors related to the number of carbon and nitrogen atoms and logP as being highly predictive. mdpi.com A hypothetical QSAR model for a potential biological activity of this compound and its analogs would likely incorporate a combination of these descriptor types to capture the electronic, steric, and hydrophobic features that govern its interaction with a biological target.

Table 4: Important Molecular Descriptors in QSAR Models of Sulfonyl-Containing Compounds

Descriptor Class Specific Descriptor Example Physicochemical Relevance Reference
Hydrophobicity Average logP Governs membrane permeability and hydrophobic interactions with a target. mdpi.com
Electronic Electronegativity, HOMO/LUMO energies Relates to the molecule's ability to participate in electrostatic or charge-transfer interactions. nih.gov
Steric/Size Van der Waals Volume, Size of Sulfonyl Group (F05C-S) Describes the size and shape of the molecule, which is crucial for fitting into a binding pocket. nih.gov
Topological Number of C atoms, Number of N atoms, Frequency of C-N bonds Encodes information about molecular composition and connectivity. nih.govmdpi.com

| Polarity | Polarizability, Topological Polar Surface Area (TPSA) | Relates to the ability to form non-covalent polar interactions. | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of every atom in a system by numerically solving Newton's equations of motion, where the forces are derived from a molecular mechanics force field. This approach provides a dynamic picture of molecular behavior in a condensed phase, such as in a solvent.

For this compound, MD simulations could provide valuable insights into its behavior in solution. Although specific MD studies on this molecule are not prominent in the literature, simulations of the closely related acetonitrile molecule are common and serve as an excellent model. nih.govnih.gov A typical MD simulation of this compound would involve placing a single molecule (or several) in a box of explicit solvent molecules (e.g., water or an organic solvent) and simulating the system for a period of nanoseconds to microseconds.

From such a simulation, one could analyze:

Solvation Structure: By calculating radial distribution functions (RDFs) between atoms on this compound and the solvent molecules, one can determine the structure of the solvation shell.

Dynamic Properties: The simulation trajectory can be used to calculate diffusion coefficients, reorientational correlation times (how fast the molecule tumbles), and vibrational spectra, which can be compared with experimental results. nih.gov

Intermolecular Interactions: The strength and lifetime of hydrogen bonds or other non-covalent interactions between the solute and solvent can be quantified.

These simulations are essential for bridging the gap between the static picture provided by quantum chemistry calculations and the dynamic reality of chemical systems in solution.

Table 5: Typical Setup for a Molecular Dynamics Simulation of this compound

Simulation Parameter Description Example Choice
Force Field A set of parameters and equations used to describe the potential energy of the system. OPLS-AA, CHARMM, or AMBER for the solute; TIP3P or SPC/E for water solvent.
Solvent Model The model used to represent the solvent molecules. Explicit water molecules in a periodic box.
Ensemble The set of thermodynamic conditions (e.g., constant temperature, pressure). NPT (isothermal-isobaric) ensemble to mimic laboratory conditions.
Simulation Time The total duration of the simulated trajectory. 100 ns - 1 µs, depending on the process of interest.
Time Step The small time interval between successive force calculations. 1-2 fs (femtoseconds).

| Analysis | Properties calculated from the resulting trajectory. | Radial Distribution Functions (RDFs), Diffusion Coefficient, Time Correlation Functions (TCFs). |

Table of Compounds Mentioned

Compound Name
This compound
Methyl sulfonyl acetonitrile

Advanced Spectroscopic and Analytical Characterization of Ethylsulfonylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. In the ¹H NMR spectrum of ethylsulfonylacetonitrile, distinct signals corresponding to the ethyl (-CH₂CH₃) and methylene (B1212753) (-CH₂CN) groups are observed.

A patent for a green synthesis method of this compound reports the following ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) at 500 MHz: a triplet at 1.34 ppm (3H, J=7.50Hz) corresponding to the methyl protons, a quartet at 2.78 ppm (2H, J=7.50Hz) for the ethyl methylene protons, and a singlet at 3.32 ppm (2H) for the methylene protons adjacent to the cyano group. google.com Another patent describes similar signals in CDCl₃, with a triplet for the methyl group at 1.50–1.55 ppm, a quartet for the ethyl methylene group at 3.30–3.37 ppm, and a multiplet for the methylene group next to the nitrile at 3.97–3.98 ppm. google.com The chemical shift values are influenced by the solvent and the specific experimental conditions. sigmaaldrich.comlibretexts.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzReference
-CH₂CH₃ 1.34Triplet (t)7.50 google.com
-CH₂ CH₃2.78Quartet (q)7.50 google.com
-CH₂ CN3.32Singlet (s)- google.com
-CH₂CH₃ 1.50–1.55Triplet (t)- google.com
-CH₂ CH₃3.30–3.37Quartet (q)- google.com
-CH₂ CN3.97–3.98Multiplet (m)- google.com

¹³C NMR Spectroscopy:

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. bhu.ac.inyoutube.com Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired as proton-decoupled, resulting in a single peak for each unique carbon atom. youtube.comstackexchange.com The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically from 0 to 220 ppm. bhu.ac.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.ukopen.edu Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. libretexts.orgwikipedia.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) and S=O (sulfone) functional groups. The C≡N stretching vibration typically appears in the region of 2260-2220 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group in sulfones are strong and typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching and bending vibrations of the ethyl and methylene groups would also be present in the spectrum. ksu.edu.sa

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It provides information about the molecular weight of a compound and can also be used to determine its elemental composition and structure through fragmentation analysis. google.com

In the analysis of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as SO₂, ethyl, and cyano groups, providing further structural confirmation. One patent mentions the use of mass spectrometry with positive atmospheric pressure chemical ionization (APCI(+)) for the analysis of a derivative, 2-bromo-3-ethylsulfonylpyridine, showing a peak at m/z 251 corresponding to [M+H]⁺. google.com Another study on pyridazine (B1198779) derivatives reports mass spectral data with the molecular ion peak and various fragment ions. researchgate.net

Chromatography Techniques (e.g., HPLC, GC) for Purity and Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. wikipedia.orgtudelft.nl High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to assess the purity of this compound and its derivatives. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique used for the separation of non-volatile and thermally unstable compounds. kbvresearch.combiomedpharmajournal.org In the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. A patent for the synthesis of this compound reports a content of 98.7% as determined by chromatogram ratio analysis, implying a chromatographic method was used for purity assessment. google.com

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. rroij.com this compound, being a relatively small molecule, can be analyzed by GC to determine its purity. google.comsigmaaldrich.com The compound is vaporized and passed through a column, and its retention time is used for identification. The peak area is proportional to the amount of the compound present. A patent for the synthesis of 1,2-ethanedithiol (B43112) mentions the use of gas chromatography-mass spectrometry (GC-MS) to analyze the reaction products, demonstrating the utility of GC in analyzing related sulfur-containing compounds. google.com

X-ray Crystallography Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. ksu.edu.sayale.edu By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise arrangement of atoms, bond lengths, and bond angles.

While a specific X-ray crystal structure of this compound was not found in the provided search results, this technique could be applied to its crystalline derivatives to provide unambiguous structural proof. purdue.edu For instance, X-ray crystallography has been used to confirm the planar geometry of related compounds. vulcanchem.com The synthesis of various heterocyclic compounds often relies on starting materials like this compound, and the structures of the final products are frequently confirmed by X-ray crystallography. researchgate.net

Biological Activity and Biomedical Research Implications of Ethylsulfonylacetonitrile Analogues

Antioxidant Activity Studies

Analogues of ethylsulfonylacetonitrile have been a subject of interest in the study of antioxidant activity. The antioxidant capacity of a compound is often related to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. mdpi.com In the case of sulfonyl-containing compounds, their antioxidant potential can be influenced by various structural modifications.

Research into compounds with similar functional groups, such as the curcumin (B1669340) analogue 3,5-bis[(E)-thienylmethylene] piperidin-4-one (BTMP), has shown that the introduction of certain chemical moieties can significantly contribute to antioxidant activity. phcogres.com For instance, studies on kaempferol (B1673270) derivatives have demonstrated that sulfonation and complexation with metal ions can enhance antioxidant properties by improving water solubility and electron-donating capacity. mdpi.com One such derivative, a sulfonated kaempferol-gallium complex, exhibited superior free radical scavenging activity compared to the parent compound. mdpi.com This suggests that the introduction of a sulfonyl group into a molecule can be a viable strategy for enhancing its antioxidant potential.

The evaluation of antioxidant activity is often conducted using various in vitro assays, such as the DPPH (α,α-diphenyl-β-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comresearchgate.net For example, an avobenzone (B1665848) derivative hybridized with resveratrol (B1683913) showed promising antioxidant potential with an IC50 value of 18.2 ± 10.2 μg/mL in a DPPH assay and significantly reduced reactive oxygen species (ROS) production in cell-based models. frontiersin.org

Compound/AnalogueAssayKey FindingReference
Sulfonated Kaempferol-Gallium ComplexDPPH and ABTS radical scavengingShowed optimal free radical scavenging in a dose-dependent manner. mdpi.com
Avobenzone-Resveratrol HybridDPPH assay and ROS detectionIC50 of 18.2 ± 10.2 μg/mL; reduced UVA-induced ROS by 30.7%. frontiersin.org
3,5-bis[(E)-thienylmethylene] piperidin-4-one (BTMP)DPPH, ABTS, FRAP, and others40μg/ml showed higher antioxidant activity due to free radical scavenging ability. phcogres.com
Levofloxacin DerivativesDPPH radical scavengingThe interaction with stable free radicals indicated limiting potential. ajchem-a.com

Antimicrobial Properties

The antimicrobial potential of this compound analogues is an area of active investigation. The presence of both the sulfonyl and nitrile groups can contribute to the biological activity of these compounds against a range of microbial pathogens. The development of antibiotic-resistant strains has spurred research into new classes of antimicrobial agents, with sulfonyl-containing derivatives being a promising area. nih.gov

Studies on various sulfonylacetonitrile derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, 2-(3-Methoxypropanesulfonyl)acetonitrile has been noted for its activity against resistant bacterial strains. The mechanism of action for such compounds can involve the disruption of the bacterial cell wall or membrane, leading to altered permeability and subsequent cell death. ajchem-a.com The ability of these molecules to form hydrogen bonds can enhance their solubility and binding to biological targets. ajchem-a.com

The antimicrobial activity of derivatives is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For example, in a study of benzo and naphthonitrile derivatives, compound (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a MIC of 6.25 μg/mL against the fungus Botrytis fabae. nih.gov Similarly, the peptide VM-3K, an analogue of a natural peptide, showed an 8-fold enhancement in antibacterial activity against Gram-positive bacteria and also demonstrated microbicidal properties against Gram-negative bacteria and fungi. qub.ac.uk

Compound/AnalogueTarget Microorganism(s)Key FindingReference
2-(3-Methoxypropanesulfonyl)acetonitrileResistant bacterial strainsExhibits activity against resistant strains.
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileGram-positive and Gram-negative bacteria, Botrytis fabaeSignificant antibacterial activity and potent antifungal activity with a MIC of 6.25 μg/mL. nih.gov
VM-3K (peptide analogue)Gram-positive and Gram-negative bacteria, fungiMaximum 8-fold enhancement of antibacterial activity against Gram-positive bacteria. qub.ac.uk
Thiourea derivative (5i)Leishmania amazonensisHigh potency and selectivity with an IC50 of 1.8 ± 0.5 µM. mdpi.com

Enzyme Inhibition Studies

This compound analogues have emerged as significant subjects in the field of enzyme inhibition. The sulfonylacetonitrile moiety can interact with various enzymes, leading to the modulation of their activity. This has implications for the treatment of a range of diseases, including cancer and neurological disorders.

One area of focus has been the inhibition of tyrosine kinase enzymes. biosynth.com For example, 2-(Propane-1-sulfonyl)acetonitrile has been identified as an inhibitor of these enzymes, which play a crucial role in cellular signaling pathways. biosynth.com Inhibition of tyrosine kinases can prevent the growth of tumors, making such compounds potential candidates for cancer therapy. biosynth.com

Derivatives of sulfonylacetonitrile have also been investigated as inhibitors of other enzymes, such as carbonic anhydrases (CAs) and cholinesterases. nih.gov A study on novel bis-sulfone compounds revealed their potent inhibitory activity against human carbonic anhydrase isozymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values in the nanomolar range. nih.gov Such findings suggest potential applications in treating conditions like glaucoma, epilepsy, and Alzheimer's disease. nih.gov The mode of inhibition is often competitive, where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. nih.govnih.gov

Compound/AnalogueTarget Enzyme(s)Inhibition Constant (Ki/IC50)Potential ApplicationReference
2-(Propane-1-sulfonyl)acetonitrileTyrosine kinase enzymesNot specifiedCancer, Alzheimer's disease biosynth.com
Bis-sulfone derivatives (2a-2j)hCA I, hCA II, AChE, BChEKi values ranging from 9.5 ± 2.1 to 95.5 ± 1.2 nMGlaucoma, leukemia, epilepsy, Alzheimer's disease nih.gov
Uracil derivatives (4-12)hCA I, hCA IIKi values from 0.085–428 µM for hCA I and 0.1715–645 µM for hCA IIGlaucoma nih.gov
Anthraquinone derivative (8t)Phosphoglycerate mutase 1 (PGAM1)IC50 of 0.25 µM (enzymatic)Cancer nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity

The biological activity of this compound analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications influence the bioactivity of these compounds. nih.gov Such studies provide a rational basis for the design of more potent and selective therapeutic agents.

In the context of antimicrobial activity, SAR studies have shown that the nature and position of substituents on the core structure can have a significant impact. For instance, in a series of phenol (B47542) derivatives, allyl groups were found to increase potency against planktonic cells but decrease it against biofilms, highlighting the importance of the specific biological target in SAR analysis. frontiersin.org For sulfonyl-containing heterocyclic derivatives, SAR studies are a key component in the development of new antibacterial agents. nih.gov

Similarly, for enzyme inhibitors, SAR provides insights into the interactions between the inhibitor and the enzyme's active site. In a study of nucleoside analogues as inhibitors of the Tick-borne encephalitis virus, it was found that modifications at the 2', 3', and 4' positions of the nucleoside were critical for activity. nih.gov Methylation at the C2' position or an azido (B1232118) modification at the C4' position resulted in strong inhibitory activity, while other substitutions led to a complete loss of activity. nih.gov The synthesis and evaluation of a series of petasin (B38403) derivatives as antitumor agents revealed that an additional ester group and an exo-double bond were important for antiproliferative activity. scirp.org

The lipophilicity and electronic properties of the substituents are often key determinants of bioactivity. In a study of N-ethyl-hexedrone analogues, the elongation of an aliphatic side chain from a methyl to a propyl group increased the potency of dopamine (B1211576) uptake inhibition, which correlated with an inverted U-shaped psychostimulant response in mice. nih.gov These examples underscore the importance of systematic structural modifications and biological testing in elucidating the SAR of this compound analogues and guiding the development of new therapeutic agents.

Potential as Prodrugs or Bioisosteres

The concepts of prodrugs and bioisosteres are central to modern drug design and have significant relevance for this compound analogues. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. pharmacy180.comrsc.org This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or rapid metabolism. rsc.orgnih.gov

Given that many sulfonyl-containing compounds exhibit therapeutic potential but may have suboptimal pharmacokinetic properties, the development of prodrug forms is a logical step. For instance, the ProTide technology is a prodrug approach that masks the charged phosphate (B84403) or phosphonate (B1237965) groups of nucleoside analogues to improve their intracellular delivery. nih.gov This approach could potentially be adapted for sulfonylacetonitrile analogues that require improved cell penetration. The goal of a prodrug is to enhance the delivery of the active compound to its target site, thereby increasing efficacy and potentially reducing side effects. rsc.org

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. researchgate.net The sulfonyl group itself can be considered a bioisostere of other functional groups. For example, a thiophene (B33073) moiety has been investigated as a bioisostere for a phenol group in certain dopamine receptor ligands, leading to improved oral bioavailability. nih.gov In the context of this compound, the sulfonyl or nitrile groups could potentially be replaced by other functional groups to modulate the compound's activity, selectivity, or pharmacokinetic profile. The search for novel bioisosteric replacements is a continuous effort in medicinal chemistry to fine-tune the properties of drug candidates.

Industrial Scalability and Process Research for Ethylsulfonylacetonitrile Synthesis

Process Intensification and Green Chemistry Principles

The industrial synthesis of Ethylsulfonylacetonitrile is increasingly guided by the principles of process intensification and green chemistry, which aim to develop more efficient, safer, and environmentally benign manufacturing processes. rroij.comsegovia-hernandez.com

Process intensification seeks to achieve significant improvements in manufacturing and processing by redesigning equipment and processes. rroij.com For this compound synthesis, this involves moving from traditional batch processes to more efficient continuous flow systems. Such a shift can lead to better heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and higher consistency in product quality. tue.nl

The application of green chemistry principles is crucial for sustainable production. yale.edusigmaaldrich.com A prominent synthesis route for this compound involves the oxidation of ethylthioacetonitrile. google.comgoogle.com The choice of oxidant and solvent system in this reaction is a key area for applying green chemistry principles.

Key Green Chemistry Strategies in this compound Synthesis:

Safer Solvents and Auxiliaries: Traditional methods sometimes utilize hazardous organic solvents like dichloromethane (B109758). google.com A greener approach, as detailed in Chinese patent CN101100450A, employs acetic acid as the reaction solvent. google.com An even more advanced method described in patent CN102086167B uses a water phase for the reaction, significantly reducing the need for organic solvents. google.com

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can often be recycled. acs.org The synthesis of this compound utilizes catalysts such as sodium tungstate (B81510) hydrate (B1144303), molybdic acid, or selenic acid to activate the oxidant. google.com Another patented method uses a quaternary ammonium (B1175870) salt as a phase-transfer catalyst in a water-based system. google.com

Waste Prevention: The choice of hydrogen peroxide as an oxidant is a prime example of waste prevention. google.com It is considered a green oxidant because its primary byproduct is water, eliminating the formation of hazardous waste associated with other oxidizing agents. google.comgoogle.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The oxidation of ethylthioacetonitrile to this compound is inherently atom-economical, with the main addition being oxygen atoms.

The table below summarizes the application of Green Chemistry principles to the synthesis of this compound.

Table 1: Application of Green Chemistry Principles in this compound Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisSource
Prevention Using hydrogen peroxide as an oxidant generates water as a byproduct, preventing waste. google.comgoogle.com
Atom Economy The oxidation reaction has a high atom economy, primarily incorporating oxygen atoms into the final product. acs.org
Less Hazardous Chemical Syntheses Replacing hazardous oxidants like m-chloroperoxybenzoic acid with hydrogen peroxide. google.com
Safer Solvents and Auxiliaries Utilizing water or acetic acid as solvents instead of more hazardous organic solvents like dichloromethane. google.comgoogle.com
Design for Energy Efficiency Conducting the synthesis at moderate temperatures (e.g., 40-80°C) minimizes energy requirements. google.com
Catalysis Employing catalysts like sodium tungstate or quaternary ammonium salts in small amounts, which are more efficient than stoichiometric reagents. google.comgoogle.com

Economic Viability and Cost Reduction Strategies

The economic feasibility of this compound production is a critical factor for its industrial application, primarily as an intermediate for herbicides. google.com Cost reduction strategies are centered around raw material costs, process efficiency, and capital expenditure.

Key Cost Reduction Strategies:

Raw Material and Reagent Selection: Utilizing cost-effective and environmentally friendly reagents like hydrogen peroxide and catalysts such as sodium tungstate or low-cost phase-transfer catalysts is crucial. google.comgoogle.comgoogle.com

Process Optimization: Achieving a high yield and high purity of this compound minimizes the costs associated with downstream purification and waste treatment. Patented processes report high yields, often exceeding 90%. google.com

Catalyst and Solvent Recycling: The ability to recover and reuse the catalyst and solvent significantly impacts the process economics. For instance, the process described in patent CN101100450A includes a step for recovering the acetic acid solvent. google.com While not always implemented, designing a process with catalyst recycling in mind can lead to substantial savings. google.com

Energy Efficiency: Operating at moderate temperatures (40-80°C) and atmospheric pressure reduces energy consumption and, consequently, operating costs. google.com

Continuous Manufacturing: Shifting from batch to continuous production can reduce capital costs by using smaller, more efficient reactors and can lower operating costs through automation and reduced labor requirements. dtu.dk

The following table outlines the key factors influencing the economic viability of this compound synthesis.

Table 2: Economic Viability Factors for this compound Synthesis

FactorDescriptionImpact on CostSource
Raw Material Cost Cost of ethylthioacetonitrile, hydrogen peroxide, and solvent (e.g., acetic acid).High google.com
Catalyst Cost Cost of catalysts like sodium tungstate or quaternary ammonium salts.Medium google.comgoogle.com
Energy Consumption Energy required for heating, stirring, and solvent recovery.Medium google.com
Process Yield Higher yields reduce the amount of raw material needed per unit of product.High google.com
Capital Investment Cost of reactors and downstream processing equipment.High dtu.dk
Waste Disposal Costs associated with treating and disposing of waste streams.Medium chemicalprocessing.com
Solvent/Catalyst Recovery Reduces raw material consumption and waste disposal costs.High google.com

Reaction Engineering and Reactor Design for Production

The successful scale-up of this compound synthesis from the laboratory to industrial production hinges on robust reaction engineering and appropriate reactor design. tue.nl The oxidation of ethylthioacetonitrile is an exothermic reaction, and effective temperature control is critical to ensure product selectivity and operational safety.

Key reaction parameters that influence reactor design include:

Reaction Kinetics: The rate of reaction is influenced by temperature, concentration of reactants, and the catalyst. sathyabama.ac.in

Heat Transfer: Efficient removal of the heat generated during the exothermic oxidation is paramount to prevent thermal runaways and the formation of byproducts.

Mass Transfer: In systems using a phase-transfer catalyst, the rate of transfer of reactants between the aqueous and organic phases can be a limiting factor. google.com

Reactor Selection and Design:

For the industrial production of this compound, several reactor types could be considered:

Semi-Batch Reactor: This is a common choice for exothermic reactions where one reactant (e.g., hydrogen peroxide) is added gradually to another in the reactor. google.com This allows for better temperature control. The process described in patent CN101100450A, involving the dropwise addition of hydrogen peroxide, is well-suited for a semi-batch operation. google.com

Continuous Stirred-Tank Reactor (CSTR): A CSTR offers continuous production but can be less efficient in terms of conversion for the same reactor volume compared to a plug flow reactor. Back-mixing is inherent in a CSTR, which might affect selectivity. mdpi.com

Plug Flow Reactor (PFR): A PFR, often in the form of a tubular reactor, can offer higher conversion and better selectivity for many reactions. mdpi.com It is particularly suitable for continuous processing and process intensification. For a highly exothermic reaction, a microreactor, which is a type of PFR with very high surface-area-to-volume ratios, would be an excellent choice for ensuring precise temperature control. imperial.ac.uk

The design must incorporate features for efficient heat exchange, such as cooling jackets or internal cooling coils. The choice between batch, semi-batch, and continuous reactors depends on the desired production scale, economic considerations, and safety requirements. dtu.dksathyabama.ac.in

Table 3: Comparison of Reactor Types for this compound Synthesis

Reactor TypeAdvantagesDisadvantagesSuitability for this compound Synthesis
Semi-Batch Reactor Good temperature control for exothermic reactions; operational flexibility.Higher labor costs; downtime between batches.High, especially for processes involving gradual addition of reagents as per patent CN101100450A. google.com
CSTR Continuous operation; good mixing and temperature uniformity.Lower conversion per unit volume compared to PFR; potential for byproduct formation due to back-mixing.Moderate, could be used in a series (CSTRs-in-series) to approximate PFR behavior. mdpi.com
PFR / Microreactor High conversion per unit volume; ideal for process intensification; excellent heat transfer (especially microreactors).Can be more difficult to control temperature for highly exothermic reactions in large tubes; potential for clogging.High, particularly microreactors for enhanced safety and efficiency. imperial.ac.uk

Waste Minimization and Environmental Impact Mitigation

Minimizing waste and mitigating the environmental impact are integral parts of modern chemical process design, driven by both regulatory pressure and economic incentives. researchgate.netrepec.org The primary strategy is waste prevention at the source rather than end-of-pipe treatment. researchgate.net

In the context of this compound synthesis, the main potential waste streams are:

Spent oxidant and its byproducts.

Used catalyst.

Solvent waste.

Unreacted starting materials and reaction byproducts in the aqueous and organic phases.

Strategies for Waste Minimization and Environmental Impact Mitigation:

Green Reagent Selection: As previously discussed, using hydrogen peroxide as the oxidant is a key strategy, as it decomposes to water. google.com This avoids the generation of harmful byproducts associated with other oxidizing agents.

Solvent Management: When acetic acid is used as a solvent, its recovery and reuse, as mentioned in patent CN101100450A, is a critical step in waste reduction. google.com The use of water as a solvent, as per patent CN102086167B, is an even better alternative from an environmental standpoint, as it minimizes the use of organic compounds and simplifies waste treatment. google.com

Catalyst Management: The use of catalytic amounts of substances like sodium tungstate reduces the potential for heavy metal waste. google.com Ideally, the process should incorporate a step for catalyst recovery and recycling to further minimize waste and cost.

Process Optimization to Maximize Selectivity: By carefully controlling reaction conditions (temperature, pH, reaction time), the formation of byproducts can be minimized, leading to a purer product and less waste generated during purification. mdpi.com

Wastewater Treatment: The aqueous waste stream, which may contain salts and residual organic compounds, must be treated before discharge. Standard wastewater treatment protocols can be applied to ensure compliance with environmental regulations.

By integrating these strategies into the process design, the environmental footprint of this compound production can be significantly reduced, aligning the manufacturing process with the principles of sustainability. researchgate.net

Q & A

Q. What are the validated synthetic routes for Ethylsulfonylacetonitrile, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : this compound synthesis typically involves sulfonation of acetonitrile derivatives followed by alkylation. Key parameters include temperature control (e.g., maintaining 0–5°C during sulfonation to prevent side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Optimization requires iterative testing of molar ratios (e.g., 1.2:1 sulfonating agent to substrate) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). For reproducibility, document deviations such as exothermic spikes and impurities detected via HPLC .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR : Validate sulfonyl proton signals (δ 3.2–3.5 ppm in 1^1H NMR) and nitrile carbon (δ 115–120 ppm in 13^{13}C NMR).
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 162.1 ± 0.2).
  • HPLC : Purity >98% with retention time matching a certified reference standard.
    Discrepancies in spectral data require re-synthesis or impurity profiling using LC-MS .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (minimum airflow velocity 0.5 m/s).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Segregate as halogenated waste due to sulfonyl groups. Document risk assessments for acute toxicity (LD50: 250 mg/kg in rodents) and environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst effects. For example, in DMF, the sulfonyl group may act as a leaving group, while in THF, it stabilizes intermediates. Systematic comparison involves:

Replicating literature conditions with controlled humidity (<10% RH).

Kinetic studies (e.g., pseudo-first-order rate constants under varying bases).

Computational modeling (DFT calculations for transition state energies).
Publish raw kinetic data and Gaussian input files in supplementary materials for peer validation .

Q. What experimental designs are suitable for probing the mechanistic role of this compound in multi-step catalytic cycles?

  • Methodological Answer : Use isotopic labeling (e.g., 15^{15}N-nitrile) to track nitrile participation in catalysis. Combine with operando IR spectroscopy to detect intermediate species. For example:
  • Step 1 : Catalytic activation with Pd(OAc)2_2, monitor CN stretching frequency shifts (2250 → 2180 cm1^{-1}).
  • Step 2 : Quench reaction at timed intervals for GC-MS analysis of byproducts.
    Statistical rigor: Triplicate runs with error bars <5% RSD .

Q. How can computational chemistry complement experimental studies of this compound’s electronic properties?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:
  • Map electrostatic potential surfaces (EPS) for nucleophilic attack sites.
  • Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax 270 nm).
    Validate computational models by correlating Mulliken charges with observed regioselectivity in reactions. Share Gaussian/PySCF scripts in open repositories .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., NMR integrals, yields) and statistical analyses (ANOVA p-values) .
  • Spectra : Annotate peaks with chemical shifts and coupling constants in supplementary files .
  • Ethical Reporting : Disclose conflicts of interest and adhere to PRISMA guidelines if meta-analyzing literature data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.